molecular formula C17H26N6O B2656544 3-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 1021094-00-7

3-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide

Cat. No.: B2656544
CAS No.: 1021094-00-7
M. Wt: 330.436
InChI Key: UHORYFSGYKLATO-UHFFFAOYSA-N
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Description

3-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a fascinating compound due to its complex structure and diverse applications. This organic molecule comprises several heterocyclic rings, making it significant in medicinal chemistry and biological studies. The intricate arrangement of piperidine and pyrazolopyrimidine rings contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis begins with commercially available starting materials such as 1H-pyrazolo[3,4-d]pyrimidine and piperidine.

  • Coupling Reactions: The first step involves a coupling reaction between 1H-pyrazolo[3,4-d]pyrimidine and piperidine using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) in an aprotic solvent such as DMF (dimethylformamide).

  • Introduction of the Side Chain: The intermediate product is then reacted with a bromoalkane to introduce the butanamide side chain.

  • Final Product Isolation: The crude product is purified using column chromatography or recrystallization to obtain the pure 3-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide.

Industrial Production Methods: The industrial production of this compound would follow similar synthetic routes but on a larger scale. Techniques such as automated batch reactors and continuous flow synthesis can be employed to increase yield and purity while minimizing waste and reaction time.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents like KMnO4 (potassium permanganate) can be used.

  • Reduction: Reduction can be carried out at the pyrazolopyrimidine ring using agents like LiAlH4 (lithium aluminum hydride).

  • Substitution: Nucleophilic substitution reactions can occur, particularly involving the amide group.

Common Reagents and Conditions:

  • Oxidation: KMnO4 in basic or neutral conditions.

  • Reduction: LiAlH4 in anhydrous ether.

  • Substitution: Sodium hydride (NaH) in aprotic solvents like THF (tetrahydrofuran).

Major Products:

  • Oxidation: Formation of corresponding N-oxide derivatives.

  • Reduction: Conversion to reduced analogs with altered electronic properties.

  • Substitution: Substituted amides with potential variations in biological activity.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.

  • Studied for its unique reactivity patterns in organic synthesis.

Biology:

  • Investigated for its potential role in biological signaling pathways.

  • Studied as a ligand for various protein targets.

Medicine:

  • Explored for its potential therapeutic effects in treating conditions like inflammation and cancer.

  • Used as a scaffold in drug design for the development of new pharmaceutical agents.

Industry:

  • Utilized in the development of novel materials with specific chemical properties.

  • Applied in the synthesis of specialty chemicals and intermediates for other industrial applications.

Mechanism of Action

3-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide exerts its effects through interactions with specific molecular targets. Its unique structure allows it to bind to protein kinases and other signaling proteins, modulating their activity. The pyrazolopyrimidine ring is particularly important for binding affinity, while the piperidine ring enhances its solubility and bioavailability.

Comparison with Similar Compounds

Similar compounds include those with a pyrazolopyrimidine core but different substituents, such as:

  • 3-methyl-N-(2-(4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide

  • 3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide

These compounds share similar pharmacophoric features but exhibit distinct biological activities due to differences in their side chains and ring systems.

Comparatively, 3-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is unique in its combination of stability, reactivity, and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-methyl-N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O/c1-13(2)10-15(24)18-6-9-23-17-14(11-21-23)16(19-12-20-17)22-7-4-3-5-8-22/h11-13H,3-10H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHORYFSGYKLATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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